Enflurane

Catalog No.
S527157
CAS No.
13838-16-9
M.F
C3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF
M. Wt
184.49 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enflurane

CAS Number

13838-16-9

Product Name

Enflurane

IUPAC Name

2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Molecular Formula

C3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF

Molecular Weight

184.49 g/mol

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H

InChI Key

JPGQOUSTVILISH-UHFFFAOYSA-N

SMILES

C(C(OC(F)F)(F)F)(F)Cl

Solubility

Low (NIOSH, 2024)
Miscible with ... organic liquids including fats and oils
In water, 5.62X10+3 mg/L at 25 °C
3.90e+00 g/L
Solubility in water: poor
Low

Synonyms

Enflurane; NSC-115944; NSC 115944; NSC115944; Efrane; Ethrane

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl

Description

The exact mass of the compound Enflurane is 183.9714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as low (niosh, 2016)miscible with ... organic liquids including fats and oilsin water, 5.62x10+3 mg/l at 25 °c3.90e+00 g/lsolubility in water: poorlow. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115944. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Methyl Ethers. It belongs to the ontological category of ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studies on Mechanisms of Anesthesia

Enflurane's well-defined pharmacological properties have made it a useful tool in studies investigating the mechanisms of anesthesia at the cellular and molecular level. Researchers have employed enflurane to understand how anesthetics interact with neuronal membranes, affecting ion channels and neurotransmitter function [1]. These studies have contributed to the development of safer and more targeted anesthetic agents.

[1] Yohansson, G., et al. (1991). Actions of enflurane on voltage-gated sodium and potassium currents of rat dorsal root ganglion neurones. British journal of pharmacology, 104(2), 347-353.

Enflurane, chemically known as 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether, is a halogenated ether that has been widely used as a volatile anesthetic. Developed in the early 1960s and introduced clinically in 1966, it became popular for its effectiveness in inducing and maintaining general anesthesia during surgical procedures. Enflurane is a colorless, odorless liquid at room temperature and has a boiling point of approximately 56.5 °C. It is classified as a nonflammable compound and is primarily eliminated from the body unchanged through exhalation, with about 5-10% undergoing metabolic transformation in the liver .

  • Positive allosteric modulator: GABAA, glycine, and 5-HT3 receptors (associated with anesthesia and pain perception) [].
  • Negative allosteric modulator: AMPA, kainate, and NMDA receptors (involved in excitatory neurotransmission) [].
  • Nicotinic acetylcholine receptors: May contribute to some of its side effects [].

Enflurane's use has declined due to several safety concerns:

  • Seizure Activity: Unlike other inhalational anesthetics, enflurane has a higher risk of inducing seizures, particularly at higher concentrations [].
  • Cardiodepressant Effects: Enflurane can suppress heart function more significantly compared to some newer anesthetics [].
  • Environmental Impact: Breakdown products of enflurane can contribute to ozone depletion [].

Enflurane undergoes metabolic reactions primarily through the cytochrome P450 enzyme system in the liver, particularly by the CYP2E1 isoform. This metabolism leads to the production of inorganic fluoride ions and difluoromethoxy-difluoroacetic acid, which are significant metabolites of enflurane . The oxidative metabolism can produce reactive intermediates that may contribute to hepatotoxicity in susceptible individuals, similar to other halogenated anesthetics .

Enflurane can be synthesized through various chemical processes involving the chlorination and fluorination of organic compounds. One common method involves the reaction of trifluoroacetic acid with chlorinated hydrocarbons under controlled conditions to yield enflurane. The synthesis typically requires careful handling due to the reactivity of halogenated compounds and the need for specific catalysts or reaction conditions to achieve high yields .

While enflurane was widely used for general anesthesia in surgical settings, its application has diminished over time due to the introduction of newer agents with improved safety profiles. It was particularly favored for its rapid onset and recovery characteristics. Additionally, enflurane has been utilized in obstetric anesthesia during labor due to its analgesic properties . Despite its decline in clinical use, it remains a subject of study for its metabolic pathways and potential applications in research settings.

Research indicates that enflurane interacts with various receptor systems within the central nervous system. Its ability to modulate neurotransmitter receptors suggests potential interactions with other anesthetics or medications that affect similar pathways. Enflurane's metabolism can also lead to interactions that may enhance or mitigate its effects when combined with other drugs metabolized by cytochrome P450 enzymes .

Enflurane shares structural similarities with several other halogenated anesthetics. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureUnique Characteristics
IsofluraneCHF2OCHClCF3Less metabolized to fluoride; lower nephrotoxicity risk
DesfluraneCHF2OCHClCF3Rapid elimination; minimal metabolic byproducts
SevofluraneCHF2OCH(CF3)CH2FLower solubility; less pungent; preferred in pediatrics
HalothaneC2HBrClF3Higher risk of hepatotoxicity; more potent than enflurane

Enflurane is unique among these compounds due to its higher fluoride ion production upon metabolism compared to isoflurane and desflurane. Its historical use has been overshadowed by newer agents that offer improved safety and efficacy profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic.
Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a mild, sweet odor.
Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic]

Color/Form

Clear, colorless liquid
Stable, volatile, non-flammable liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

183.9714332 g/mol

Monoisotopic Mass

183.9714332 g/mol

Boiling Point

134 °F at 760 mmHg (NIOSH, 2024)
56.5 °C
56 °C
134 °F

Heavy Atom Count

10

Vapor Density

Relative vapor density (air = 1): 1.9

Density

1.52 at 77 °F (NIOSH, 2024) - Denser than water; will sink
1.5121 g/cu cm at 25 °C
Relative density (water = 1): 1.52
1.52 at 77 °F
(77 °F): 1.52

LogP

2.1
2.1 (LogP)
log Kow = 2.10
2.1

Odor

Mild, sweet odor

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, hydrogen chloride gas, hydrogen fluoride.
When heated to decomposition it emits very toxic fumes of /hydrofluoride and hydrochloride/

Appearance

Solid powder

Melting Point

48.5

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91I69L5AY5

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (53.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Enflurane may be used for both the induction and maintenance of general anesthesia. It can also be used to induce analgesia for vaginal delivery. Low concentrations of enflurane can also be used as an adjunct to general anesthetic drugs during delivery by Cesarean section.

Livertox Summary

Enfurane is a volatile anesthetic agent with an excellent safety record which was previously widely used, but has now been replaced by more modern volatile anesthetic agents. Case series and isolated case reports of severe acute liver injury similar to halothane hepatitis attributed to enflurane have been published, but are rare.

Drug Classes

Anesthetics, Halogenated

Therapeutic Uses

Anesthetics, Inhalation
Enflurane may be used for induction and maintenance of general anesthesia. Enflurane may be used to provide analgesia for vaginal delivery. Low concentrations of enflurane (see DOSAGE AND ADMINISTRATION) may also be used to supplement other general anesthetic agents during delivery by Cesarean section. Higher concentrations of enflurane may produce uterine relaxation and an increase in uterine bleeding. /Included in US product label/

Pharmacology

Enflurane rapidly induces anesthesia via the stimulation of inhibitory neural channels and the inhibition of excitatory neural channels. Muscle relaxation, obtundation of pharyngeal and laryngeal reflexes, and lowering of blood pressure are some of the main pharmacodynamic effects of this drug.[L13643] Enflurane also decreases cardiac muscle contractility.[A202022] High concentrations of enflurane may lead to uterine relaxation and increase the risk of uterine bleeding during delivery.[L13643] Rare but clinically significant elevations in ALT may indicate hepatoxicity from the use of enflurane.[A202016] In some susceptible patients, enflurane may cause malignant hyperthermia.[L13643]
Enflurane is a fluorinated ether and very potent and stable general anaesthetic agent. The mechanism through which enflurane exerts its effect is not clear, it probably acts on nerve cell membranes to disrupt neuronal transmission in the brain, probably via an action at the lipid matrix of the neuronal membrane. Enflurane may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid on synaptic transmission. Enflurane may also inhibit glutamatergic excitatory transmission.

MeSH Pharmacological Classification

Anesthetics, Inhalation

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AB - Halogenated hydrocarbons
N01AB04 - Enflurane

Mechanism of Action

The mechanism of action of enflurane is not completely established. Studies on rats indicate that enflurane binds to GABAA and glycine receptors, causing depressant effects at the ventral neural horn. It has been reported that 30% of the central nervous system depressant effects on the spinal cord after enflurane is administered are caused by the (GABA-A) receptor while binding to glycine receptors is responsible for about 20 % of the depressant effects. The relevance of these findings to humans is unknown. Other studies have found that enflurane binds to the calcium channels in the cardiac sarcoplasmic reticulum causing cardio depressant effects. Other studies support that this drug potentiates glycine receptors, which results in central nervous system depressant effects.
Renal toxicity has occasionally been observed after enflurane anesthesia. Although originally attributed to its oxidative metabolism to inorganic fluoride, serum levels of inorganic fluoride appear to be small to explain these renal effects. Formation of potentially nephrotoxic halogenated alkenes during alkaline degradation in carbon dioxide absorbers and subsequent bioactivation via the glutathione conjugation pathway may be considered as an alternative mechanism for renal toxicity. ... Alkaline degradation products of enflurane can be conjugated to thiol compounds, forming S-conjugates that could theoretically contribute to adverse renal effects observed occasionally with enflurane anesthesia. The N-acetyl-L-cysteine S-conjugates identified may be biomarkers to assess exposure of humans to alkaline degradation products of enflurane.
Clinical case reports of unexplained hepatic dysfunction following enflurane and isoflurane anesthesia led to the hypothesis that oxidative metabolism of these drugs by cytochromes P-450 produces immunoreactive, covalently bound acylated protein adducts similar to those implicated in the genesis of halothane-induced hepatic necrosis. Microsomal adducts were detected by enzyme-linked immunosorbent assay and immunoblotting techniques utilizing specific anti-trifluoroacetyl (TFA) IgG hapten antibodies in rat liver following enflurane, isoflurane, or halothane administration. Preincubation of the antibodies with microsomes from halothane-pretreated rats or with 500 uM TFA-lysine, markedly inhibited adduct recognition, while preincubation with 500 uM acetyllysine had no effect. The relative amounts of immunoreactive protein adducts formed were halothane much greater than enflurane much greater than isoflurane and correlates directly with the relative extents of metabolism of these agents. These results support the view that acyl metabolites of the volatile anesthetics may become covalently bound to hepatic proteins, thus serving as antigens, and thereby account for the apparent cross-sensitization and idiosyncratic hepatotoxicity reported for these drugs.

Vapor Pressure

175 mmHg (NIOSH, 2024)
591.0 [mmHg]
174.5 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 23.3
175 mmHg

Pictograms

Irritant

Irritant

Other CAS

13838-16-9

Absorption Distribution and Excretion

Enflurane is rapidly absorbed into the circulation through the lungs. The minimum alveolar concentration is oxygen is 1.68%.
Metabolism accounts for 5-9% of enflurane elimination, sometimes causing nephrotoxicity. Excretion through the skin is believed to be minimal.
Enflurane distributes to the brain, blood, and subcutaneous fat.

Metabolism Metabolites

Enflurane is metabolized by the CYP2E1 enzyme in the liver to produce inorganic fluoride ions, the major metabolite of enflurane metabolism. One reference indicates that enflurane is only 2-5% eliminated after oxidative metabolism in the liver, however more recent evidence suggests that about 9% is eliminated via hepatic oxidation.
The toxicity of the chiral fluorinated volatile anesthetics halothane, enflurane, and isoflurane is closely related to their metabolism by hepatic cytochrome P450. Although individual anesthetic enantiomers have been shown to exhibit a difference in anesthetic efficacy, metabolism of anesthetic enantiomers has not been reported. Human liver enflurane metabolism to difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride is catalyzed in vivo and in vitro by cytochrome P450 2E1. The purpose of this investigation was to characterize enflurane racemate and enantiomer metabolism to test the hypothesis that fluorinated ether anesthetic metabolism by cytochrome P450 2E1 exhibits substrate stereoselectivity. Enflurane metabolism by microsomes from three human livers and by microsomes containing cDNA-expressed human P450 2E1 was measured at saturating enflurane concentrations. DFMDFA was quantitated with gas chromatography-mass spectrometry by detection of the ethanolamide derivative. In microsomes from all three livers, (R)-enflurane metabolism was significantly greater than that of (S)-enflurane, whereas rates of racemic enflurane metabolism were generally between those seen for the R- and S-enantiomers. The ratio of (R)-enflurane to (S)-enflurane metabolism in the three livers studied was 2.1:1, 1.9:1, and 1.4:1. (R)-, (S)-, and racemic enflurane were all metabolized by expressed P450 2E1. The ratio of (R)-enflurane to (S)-enflurane metabolism was 1.9:1. The metabolic enantiomeric selectivity of human liver P450 2E1 for (R)-enflurane suggests that enflurane metabolism by P450 2E1 occurs by direct substrate oxidation, rather than indirectly through the generation of a P450-dependent reactive oxygen species, and supports the hypothesis that the P450 2E1 active site is somewhat restrictive and capable of stereochemical discrimination.
Difluoromethoxydifluoroacetic acid (CHF2OCF2CO2H) has been identified as a metabolite of enflurane (CHF2OCF2CHCIF) in rat liver microsomes in vitro and in human urine by gas chromatography mass spectrometry. The formation of the metabolite in rat liver microsomes was dependent upon the presence of NADPH and O2, and was inhibited when SKF 525-A or CO/O2 (8:2, v/v) were present in the reaction mixture. When the C-H bonds of the CHCIF group of enflurane or of the CHCI group of isoflurane (CHF2OCHCICF3) were replaced with a C-CI bond, virtually no fluoride ion was produced from either derivative in rat liver microsomes. These results indicate that cytochrome P-450 catalyzes the oxidative dehalogenation of CHF2OCF2CHCIF at its CHCIF group to form CHF2OCF2CO2H and chloride and fluoride ions. In contrast, the CHF2 group does not appear to be appreciably susceptible to metabolic oxidative dehalogenation...
Enflurane is a fluorinated volatile anesthetic, mostly eliminated unchanged in exhaled air. About 10% of inhaled enflurane undergoes oxidative metabolism in liver via mixed function oxidase.
Fluorinated ether anesthetic hepatotoxicity and nephrotoxicity are mediated by cytochrome P450-catalyzed oxidative metabolism. Metabolism of the volatile anesthetic enflurane to inorganic fluoride ion by human liver microsomes in vitro is catalyzed predominantly by the cytochrome P450 isoform CYP2E1.
2.4% of the dose is slowly metabolized hepatically via oxidation and dehalogenation (primarily through the actions of cytochrome P450 2E1). Leads to low levels of serum fluoride (15 µmol/L).

Wikipedia

Enflurane
Diethyl_azodicarboxylate

Drug Warnings

A patient developed fever and acute hepatitis shortly after enflurane anesthesia. Other causes of postoperative hepatitis were excluded. Cross-sensitization with halothane may have occurred, and the enflurane hepatitis may have been aggravated by halothane hepatitis.
A case of mild post operative jaundice and transient renal insufficiency associated with enflurane anesthesia ... was eventually treated vigorously and successfully. ... Although other types of viral hepatitis cannot be completely ruled out, the anesthesiologist should be aware of the potential hazard of hepatic and renal toxicity attributed to enflurane...
A case of succinylcholine and enflurane induced rhabdomyolysis and myoglobinuric acute renal failure in a mentally retarded patient is presented. The report illustrates some principles of management and the correlation of laboratory findings with the syndrome...
Enflurane, as well as other general anesthetics, may cause a slight decrease in intellectual function for 2 or 3 days following anesthesia. As with other anesthetics, small changes in moods and symptoms may persist for several days following administration.
For more Drug Warnings (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Biological Half Life

Rats exposed to enflurane (100 ppm) ... in a closed all glass-system eliminated /enflurane/ from the atmosphere of the system with a half-life of 6.84 hr... . 24 hr-fasting had no influence on /the elimination half-life/. ... Pretreatment with diethyl maleate (1 mL/kg ip), dimethylsulfoxide (DMSO, 1 g/kg ip) or dithiocarb (100 mg/kg ip) prolonged the elimination half-life... . An accelerated metabolic elimination was only observed in DDT-pretreated rats exposed to enflurane; other inducers of the microsomal mixed-function oxidase system like phenobarbital or rifampicine had no significant influence on the in vivo metabolism ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Enflurane is prepared by dichlorination of the methyl group of 1-chloro-1,2,2-trifluoro-2- methoxyethane and replacement of these two chlorine atoms by fluorine.
... Prepared by successive chlorination and fluorination of the hydrocarbon ether.

General Manufacturing Information

Prepn: Terrell, GB patent 1,138,406, US patent 3,469,011, US patent 3527813 (1969, 1969, 1970 all to Air Reduction)
Fluorinated greenhouse gases (fluorinated GHGs) are man-made gases used in several sectors. They include hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), sulfur hexafluoride (SF6), nitrogen trifluoride (NF3), and a number of fluorinated ethers. Fluorinated GHGs also include chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), but these ozone-depleting substances (ODSs) are currently being phased out and otherwise regulated under the Montreal Protocol and Title VI of the Clean Air Act, and EPA is not proposing requirements for them under the GHG Reporting rule. /Fluorinated greenhouse gases/

Analytic Laboratory Methods

Method: OSHA 103; Procedure: gas chromatography using a flame ionization detector; Analyte: enflurane; Matrix: air; Detection Limit: 25.0 ppb (189 ug/cu m) (Anasorb CMS); 40.7 ppb (307 ug/cu m) (Anasorb 747).
Diagnostic Devices. Enflurane gas analyzer. An enflurane gas analyzer is a device intended to measure the concentration of enflurane anesthetic in a gas mixture.

Storage Conditions

Store at room controlled room temperature 15 deg to 30 °C (59 deg to 86 °F).
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. hygroscopic Recommended storage temperature: -20 °C

Interactions

... Twenty-four, one-year-old male, Fischer 344 rats were assigned randomly to four anesthetic exposure groups. Groups 1 and 2 were controls exposed only to halothane and enflurane, respectively. Group 3 was exposed for 1 hr to 0.3% halothane, followed by 2 hr of 1% enflurane. Group 4 was exposed for 1 hr to 1% halothane and then to 2 hr of 1% enflurane. Blood samples were taken prior to, immediately following, and 1, 24, and 48 hr after anesthetic exposure. Serum was assayed for inorganic fluoride (F-), SGOT and SGPT. Twenty-four-hour urinary collections were assayed for F excretion. Group 1 rats exposed to halothane alone had the lowest peak mean serum F- (5.0 uM). Group 2 rats exposed to enflurane alone had the highest serum F concentration 4 hr after anesthesia (18.7 uM). Peak serum F in Group 3 rats (9.5 uM) was significantly lower than in Group 2 rats (enflurane control). In Group 4 rats, serum F- was not significantly different from Group 1 rats (halothane control) at any time. In the first 24 hr after anesthetic exposure, urinary F- excretion in Groups 2 and 3 was significantly higher than in Groups 1 and 4. This study demonstrated that prior exposure to halothane reduced the metabolism of enflurane; previous work suggested that this was due to an interaction of halothane with hepatic cytochrome P-450.
... The influence of ethanol and ... /6 hours a day, 5 days a week exposure/ to subanesthetic and anesthetic concentrations of enflurane on liver function in BALB/c mice /was examined/. ... Animals were divided in six groups of twenty. The ethanol treated group was injected with ethanol ip (1 g/kg). Two enflurane treated groups were ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and one /was also/ exposed to subanesthetic (0.5 vol%) and the other one to anesthetic (2.75 vol%) concentrations of enflurane. ... /Two additional/ groups received ethanol (1 g/kg) and each of them inhaled enflurane at previously mentioned doses. The control group was ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and did not receive any anesthetic. On the day following the last day of exposure half of the animals from each group were sacrificed for determination of glucose levels, erythrocyte glutathion levels, hematocrit, alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), liver protein and glutathione levels, and total cytochrome P-450 (CYP P-450). The other half ... from each group were injected ip with caffeine (20 mg/kg). ... Two caffeine metabolic ratios - 1,3-dimethyl uric acid and 3,7-xanthine ... and 3,7-dimethyl xanthine + 7-xanthine and 1-xanthine + 1,7-dimethyl uric acid ... /were measured/. The difference in caffeine metabolite ratios suggests that enflurane changes oxidative metabolism in liver via certain subtypes of mixed function oxidase, probably via CYP-4502E1. This effect is more expressed when ethanol and enflurane are applied together. Ethanol is well known inductor of CYP-4502E1 and the registrated enzyme induction could be explained by both influences - of ethanol and enflurane.
This investigation tested the hypothesis that P450 2E1 is ... the isoform responsible for human enflurane metabolism in vivo. Disulfiram, which is converted in vivo to a selective inhibitor of P450 2E1, was used as a metabolic probe for P450 2E1. ... Twenty patients undergoing elective surgery were randomized to receive disulfiram (500 mg orally; n = 10) or nothing (control subjects; n = 10) the evening before surgery. All patients received a standard anesthetic of enflurane (2.2% end-tidal) in oxygen for 3 hours. Blood enflurane concentrations were measured by gas chromatography. Plasma and urine fluoride concentrations were quantitated by ion-selective electrode. ... Patient groups were similar with respect to age, weight, gender, duration of surgery, and blood loss. Total enflurane dose, measured by cumulative end-tidal enflurane concentrations (3.9 to 4.1 MAC-hr) and by blood enflurane concentrations, was similar in both groups. Plasma fluoride concentrations increased from 3.6 +/- 1.5 umol/L (baseline) to 24.3 +/- 3.8 umol/L (peak) in untreated patients (mean +/- SE). Disulfiram treatment completely abolished the rise in plasma fluoride concentration. Urine fluoride excretion was similarly significantly diminished in disulfiram-treated patients. Fluoride excretion in disulfiram-treated patients was 62 +/- 10 and 61 +/- 12 umol on days 1 and 2, respectively, compared with 1090 +/- 180 and 1200 +/- 220 umol in control subjects (p < 0.05 on each day). CONCLUSIONS: Disulfiram prevented fluoride ion production after enflurane anesthesia. These results suggest that P450 2E1 is the predominant P450 isoform responsible for human clinical enflurane metabolism in vivo.
Halogenated inhalation anesthetics interfere with each other's hepatic microsomal metabolism. The increase in plasma inorganic fluoride concentration, caused by the metabolism of a standardized dose of enflurane, was attenuated by isoflurane given either before or after the enflurane exposure...
For more Interactions (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

General inhalational anesthetics - pharmacodynamics, pharmacokinetics and chiral properties

Ružena Čižmáriková Ladislav Habala Mário Markuliak
PMID: 34237948   DOI:

Abstract

Since the advent of nitric oxide, diethyl ether, chloroform and cyclopropane, the greatest advancement in the area of general inhalational anesthetics has been achieved by the introduction of fluorinated anesthetics and the relevant chiral techniques. This progress led to marked decrease in mortality rates in anesthesia. In the group of chiral fluorinated compounds, halothane (Fluotan®), isoflurane (Foran®), desflurane (Supran®) and enflurane (Ehran®) are deployed as volatile anesthetics. Chiral anesthetics possess a stereogenic center in their molecules and thus exist as two enantiomers (S)-(+) and (R)-(-). Although these chiral anesthetics are used as racemates, it is crucial to study besides the bioactivities of the racemic compounds also the biological activity and other properties of the particular enantiomers. The present survey discusses the drug category known as inhalational anesthetics in regard to their chiral aspects. These compounds exhibit marked differences between the (R) and (S)-enantiomers in their pharmacodynamics, pharmacokinetics and toxicity. The main analytical technique employed in the enantioseparation of these compounds is gas chromatography (GC). This review lists the individual chiral phases (chiral selectors) used in the enantioseparation as well as in pharmacokinetic studies. The possibilities of preparation of these compounds in their enantiomerically pure form by means of stereoselective synthesis are also mentioned.


[Determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace by gas chromatography]

T D Li, W Zhang, J M Cai, Y R Lin, J P Yun, F Liu
PMID: 31256530   DOI: 10.3760/cma.j.issn.1001-9391.2019.06.012

Abstract

To establish a solvent desorption gas chromatographic method for determination of Sevoflurane, Isoflurane and Enflurane in the air of the Workplace.
Sevoflurane, Isoflurane and Enflurane were collected with activated carbon tube and desorbed with dichloromethane, separated with DB-1 capillary columns, and then detected with flame ionization detector.
The linearity ranges were 1.9-304.8 μg/ml for Sevoflurane, 2.1-300.4 μg/ml for Isoflurane and 1.7-305.2 μg/ml for Enflurane, The correlation coefficient was both >0.999. Their limits of detection were 0.6 μg/ml, 0.6 μg/ml and 0.5 μg/ml, and Their limits of quatification were 1.9 μg/ml, 2.1 μg/ml and 1.7 μg/ml, and their minimum detectable concentrations were 0.1、0.2 and 0.1 mg/m(3) per 4.5 L of air. Their relative standard deviations (
) were 2.5%-3.0%, 2.3%-3.1% and 2.2%-3.0%. The average desorption efficiencies were 101.1%-103.3%, 100.7%-102.7% and 101.0%-102.9%. The sampling efficiency was both 100%. The breakthrough volume of 100 mg actived carbon was 3.7 mg, 3.4 mg and 3.4 mg. Sevoflurane, Isoflurane and Enflurane in activated carbon tube could be kept at least 10 days at room temperature without significant losses.
The method shows lower detection limit, high accuracy and precision. It is feasible for determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace.


Programmable Peptide-Cross-Linked Nucleic Acid Nanocapsules as a Modular Platform for Enzyme Specific Cargo Release

Joshua J Santiana, Binglin Sui, Nicole Gomez, Jessica L Rouge
PMID: 29188993   DOI: 10.1021/acs.bioconjchem.7b00629

Abstract

Herein we describe a modular assembly strategy for photo-cross-linking peptides into nucleic acid functionalized nanocapsules. The peptides embedded within the nanocapsules form discrete nanoscale populations capable of gating the release of molecular and nanoscale cargo using enzyme-substrate recognition as a triggered release mechanism. Using photocatalyzed thiol-yne chemistry, different peptide cross-linkers were effectively incorporated into the nanocapsules and screened against different proteases to test for degradation specificity both in vitro and in cell culture. By using a combination of fluorescence assays, confocal and TEM microscopy, the particles were shown to be highly specific for their enzyme targets, even between enzymes of similar protease classes. The rapid and modular nature of the assembly strategy has the potential to be applied to both intracellular and extracellular biosensing and drug delivery applications.


Minimum alveolar concentration: Key concepts and a review of its pharmacological reduction in dogs. Part 1

Rachel Reed, Thomas Doherty
PMID: 29331922   DOI: 10.1016/j.rvsc.2018.01.004

Abstract

To outline the major components of the minimum alveolar concentration (MAC) and review the literature in regard to pharmacological manipulation of the MAC of halothane, isoflurane, sevoflurane, enflurane, and desflurane in dogs. The pharmacologic agents included are alpha-2 agonists, benzodiazepines, propofol, maropitant, opioids, lidocaine, acepromazine, non-steroidal anti-inflammatory agents, and NMDA antagonists. Part 1 will focus on summarizing the relevance, measurement, and mechanisms of MAC and review the effects of alpha-2 agonists, benzodiazepines, and propofol on MAC.
PubMed, Google Scholar, CAB Abstracts. Search terms used: minimum alveolar concentration, MAC, dog, canine, inhaled anesthetic potency, isoflurane, sevoflurane, desflurane, enflurane, and halothane.
Many drugs reduce the MAC of inhaled anesthetics in dogs, and allow for a clinically important decrease in inhalant anesthetic use. A decrease in MAC may decrease the adverse cardiovascular and pulmonary effects associated with the use of high concentrations of inhaled anesthetics.


Cardiac Calcium Release Channel (Ryanodine Receptor 2) Regulation by Halogenated Anesthetics

Derek R Laver, John Attia, Christopher Oldmeadow, Anthony W Quail
PMID: 28079567   DOI: 10.1097/ALN.0000000000001519

Abstract

Halogenated anesthetics activate cardiac ryanodine receptor 2-mediated sarcoplasmic reticulum Ca release, leading to sarcoplasmic reticulum Ca depletion, reduced cardiac function, and providing cell protection against ischemia-reperfusion injury. Anesthetic activation of ryanodine receptor 2 is poorly defined, leaving aspects of the protective mechanism uncertain.
Ryanodine receptor 2 from the sheep heart was incorporated into artificial lipid bilayers, and their gating properties were measured in response to five halogenated anesthetics.
Each anesthetic rapidly and reversibly activated ryanodine receptor 2, but only from the cytoplasmic side. Relative activation levels were as follows: halothane (approximately 4-fold; n = 8), desflurane and enflurane (approximately 3-fold,n = 9), and isoflurane and sevoflurane (approximately 1.5-fold, n = 7, 10). Half-activating concentrations (Ka) were in the range 1.3 to 2.1 mM (1.4 to 2.6 minimum alveolar concentration [MAC]) with the exception of isoflurane (5.3 mM, 6.6 minimum alveolar concentration). Dantrolene (10 μM with 100 nM calmodulin) inhibited ryanodine receptor 2 by 40% but did not alter the Ka for halothane activation. Halothane potentiated luminal and cytoplasmic Ca activation of ryanodine receptor 2 but had no effect on Mg inhibition. Halothane activated ryanodine receptor 2 in the absence and presence (2 mM) of adenosine triphosphate (ATP). Adenosine, a competitive antagonist to ATP activation of ryanodine receptor 2, did not antagonize halothane activation in the absence of ATP.
At clinical concentrations (1 MAC), halothane desflurane and enflurane activated ryanodine receptor 2, whereas isoflurane and sevoflurane were ineffective. Dantrolene inhibition of ryanodine receptor 2 substantially negated the activating effects of anesthetics. Halothane acted independently of the adenine nucleotide-binding site on ryanodine receptor 2. The previously observed adenosine antagonism of halothane activation of sarcoplasmic reticulum Ca release was due to competition between adenosine and ATP, rather than between halothane and ATP.


Lateral Pressure Profile and Free Volume Properties in Phospholipid Membranes Containing Anesthetics

Balázs Fábián, Marcello Sega, Vladimir P Voloshin, Nikolai N Medvedev, Pál Jedlovszky
PMID: 28282987   DOI: 10.1021/acs.jpcb.7b00990

Abstract

The effect of four general anesthetics, namely chloroform, halothane, diethyl ether, and enflurane on the free volume fraction and lateral pressure profiles in a fully hydrated dipalmitoylphosphatidylcholime (DPPC) membrane is investigated by means of computer simulation. In order to find changes that can be related to the molecular mechanism of anesthesia as well as its pressure reversal, the simulations are performed both at atmospheric and high (1000 bar) pressures. The obtained results show that the additional free volume occurring in the membrane is localized around the anesthetic molecules themselves. Correspondingly, the fraction of the free volume is increased in the outer of the two membrane regions (i.e., at the outer edge of the hydrocarbon phase) where anesthetic molecules prefer to stay in every case. As a consequence, the presence of anesthetics decreases the lateral pressure in the nearby region of the lipid chain ester groups, in which the anesthetic molecules themselves do not penetrate. Both of these changes, occurring upon introducing anesthetics in the membrane, are clearly reverted by the increase of the global pressure. These findings are in accordance both with the more than 60 years old "critical volume hypothesis" of Mullins, and with the more recent "lateral pressure hypothesis" of Cantor. Our results suggest that if anesthesia is indeed caused by conformational changes of certain membrane-bound proteins, induced by changes in the lateral pressure profile, as proposed by Cantor, the relevant conformational changes are expected to occur in the membrane region where the ester groups are located.


Conformational Exploration of Enflurane in Solution and in a Biological Environment

Laize A F Andrade, Josué M Silla, Susanna L Stephens, Kirk Marat, Elaine F F da Cunha, Teodorico C Ramalho, Jennifer van Wijngaarden, Matheus P Freitas
PMID: 26461140   DOI: 10.1021/acs.jpca.5b08087

Abstract

Enflurane is a fluorinated volatile anesthetic, whose bioactive conformation is not known. Actually, a few studies have reported on the conformations of enflurane in nonpolar solution and gas phase. The present computational and spectroscopic (infrared and NMR) work shows that three pairs of isoenergetic conformers take place in the gas phase, neat liquid, polar, and nonpolar solutions. According to docking studies, a single conformation is largely preferred over its isoenergetic isomers to complex with the active site of Integrin LFA-1 enzyme (PDB code: 3F78 ), where the widely used anesthetic isoflurane (a constitutional isomer of enflurane) is known to bind. Weak hydrogen bonding from an electrostatic interaction between the CHF2 hydrogen and the central CF2 fluorines was not found to rule the conformational isomerism of enflurane. Moreover, intramolecular interactions based on steric, electrostatic, and hyperconjugative effects usually invoked to describe the anomeric effect are not responsible for the possible bioactive conformation of enflurane, which is rather governed by the enzyme induced fit.


Comparison of subarachnoid anesthetic effect of emulsified volatile anesthetics in rats

Jiao Guo, Cheng Zhou, Peng Liang, Han Huang, Fengshan Li, Xiangdong Chen, Jin Liu
PMID: 25674241   DOI:

Abstract

Spinal cord is an important target of volatile anesthetics in particular for the effect of immobility. Intrathecal injection of volatile anesthetics has been found to produce subarachnoid anesthesia. The present study was designed to compare spinal anesthetic effects of emulsified volatile anesthetics, and to investigate the correlation between their spinal effects and general effect of immobility. In this study, halothane, isoflurane, enflurane and sevoflurane were emulsified by 30% Intralipid. These emulsified volatile anesthetics were intravenously and intrathecally injected, respectively. ED50 of general anesthesia and EC50 of spinal anesthesia were determined. The durations of general and spinal anesthesia were recorded. Correlation analysis was applied to evaluate the anesthetic potency of volatile anesthetics between their spinal and general effects. ED50 of general anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.41 ± 0.07, 0.54 ± 0.07, 0.74 ± 0.11 and 0.78 ± 0.08 mmol/kg, respectively, with significant correlation to their inhaled MAC (R(2) = 0.8620, P = 0.047). For intrathecal injection, EC50 of spinal anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.35, 0.27, 0.33 and 0.26 mol/L, respectively, which could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (R(2) = 0.9627, P = 0.013). In conclusion, potency and efficacy of the four emulsified volatile anesthetics in spinal anesthesia were similar and could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (MAC × olive oil/gas partition coefficients).


Relationship between gamma-hydroxybutyric acid receptors and the hypnotic and analgesic effects of emulsified inhalation anesthetics

L-W Wang, M-Y Zhou, H-W Jian, T-J Dai
PMID: 25219828   DOI:

Abstract

This study was designed to investigate the role of gamma-hydroxybutyric acid receptors (GHBR) in hypnosis and analgesia induced by emulsified inhalation anesthetics.
After having established the mice model of hypnosis and analgesia by intraperitoneal injections of appropriate doses of enflurane, isoflurane, or sevoflurane, we intracerebroventricularly (i.c.v.) or intrathecally injected different doses of NCS-382 (antagonist of GHBR) and, then, observed the effects on the sleeping time using awaken test and the pain threshold in hot-plate test (HPPT) using HPPT.
In the awaken test, 1, 5, and 25 μg of NCS-382 (i.c.v.) significantly decreased the sleeping time of the mice treated with the three emulsified inhalation anesthetics mentioned above (p < 0.05 or 0.01). In the HPPT, 1, 5, and 25 μg of NCS-382 (intrathecally) did not affect the HPPT in conscious mice (p > 0.05); in contrast, 1, 5, and 25 μg of NCS-382 (intrathecally) significantly decreased the HPPT of the mice treated with emulsified inhalation anesthetics (p < 0.05 or 0.01).
The data presented in this study suggest that GHBR may be important targets for the hypnotic and analgesic effects induced by emulsified enflurane, isoflurane, and sevoflurane.


Serotonin, estrus, and social context influence c-Fos immunoreactivity in the inferior colliculus

Jessica L Hanson, Laura M Hurley
PMID: 27657308   DOI: 10.1037/bne0000165

Abstract

A fundamental task of sensory systems is to extract relevant social information from a range of environmental stimuli in the face of changing behavioral contexts and reproductive states. Neuromodulatory pathways that interact with such contextual variables are 1 mechanism for achieving this. In the mouse inferior colliculus (IC), a midbrain auditory region, the neuromodulator serotonin increases in females interacting with courting males, but events downstream of serotonin release have not been investigated. Here, we manipulated serotonin levels in female mice with the serotonin releaser fenfluramine or the serotonin depleter para-chlorophenylalaninemethyl ester (pCPA). Females were then exposed to an empty cage, a male partner, or a playback of courtship vocalizations, and the numbers of neurons in the IC with positive immunoreactivity for the immediate early gene product c-Fos were measured. The effects of drug treatments depended on social context and estrous state. Fenfluramine had greater effects in the nonsocial than in the partner social treatments. Females in proestrus or estrus and given fenfluramine had higher densities of c-Fos immunoreactive neurons, while females in diestrus had fewer immunoreactive neurons. The drug pCPA had the expected opposite effect of fenfluramine, causing a decreased response in pro/estrus females and an increased response in diestrus females. These findings show that the effects of serotonin on c-Fos activity in the IC of females is dependent on both external context and reproductive state, and suggest that these effects occur downstream of serotonin release. (PsycINFO Database Record


Explore Compound Types